molecular formula C9H18ClN B13599451 ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride

({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride

Katalognummer: B13599451
Molekulargewicht: 175.70 g/mol
InChI-Schlüssel: HMVABCFTQNNWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride is a compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclic structure provides a rigid framework that can influence the compound’s reactivity and interactions with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the use of organic solvents. The resulting bicyclo[4.1.0]heptenes can then be further functionalized to introduce the amine and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any oxidized functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action, which can inform the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows the compound to fit into binding sites on enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.1.0]hexane: A bicyclic compound with a smaller ring system.

    Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.

Uniqueness

({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride is unique due to its specific bicyclic structure and the presence of the amine and methyl groups. This combination of features imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H18ClN

Molekulargewicht

175.70 g/mol

IUPAC-Name

1-(2-bicyclo[4.1.0]heptanyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-10-6-8-4-2-3-7-5-9(7)8;/h7-10H,2-6H2,1H3;1H

InChI-Schlüssel

HMVABCFTQNNWJJ-UHFFFAOYSA-N

Kanonische SMILES

CNCC1CCCC2C1C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.